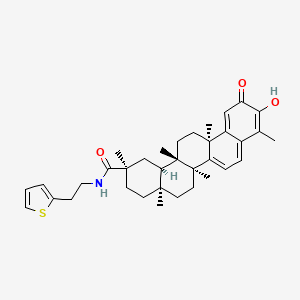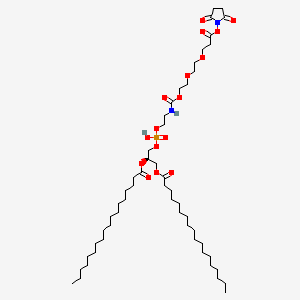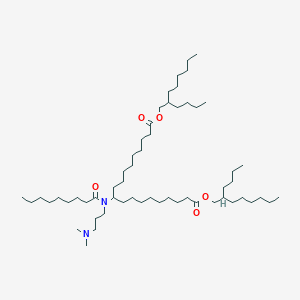
1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE can be synthesized through the esterification of stearic acid and eicosapentaenoic acid with glycerophosphoethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acids on the glycerol backbone .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fish oils. The extracted lipids are then purified and processed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized lipid products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerophosphoethanolamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester bonds.
Major Products:
Oxidation: Oxidized lipid derivatives.
Hydrolysis: Free stearic acid, eicosapentaenoic acid, and glycerophosphoethanolamine.
Scientific Research Applications
1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid compositions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The eicosapentaenoic acid component is known to modulate inflammatory responses by acting on molecular targets such as cyclooxygenases and lipoxygenases .
Comparison with Similar Compounds
1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PC: Contains phosphatidylcholine instead of phosphatidylethanolamine.
1-Palmitoyl-2-Glutaryl-sn-glycero-3-Phosphocholine: Another phospholipid with different fatty acid composition.
Uniqueness: 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE is unique due to its specific fatty acid composition and its presence in fish oils. Its combination of stearic acid and eicosapentaenoic acid provides distinct biochemical properties and potential health benefits .
Properties
Molecular Formula |
C43H76NO8P |
|---|---|
Molecular Weight |
766.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C43H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,22,24,28,30,41H,3-4,6,8-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b7-5-,13-11-,19-17-,24-22-,30-28-/t41-/m1/s1 |
InChI Key |
MOJMRZJNAPRFBD-NGHJRSEQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(2,4-Dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830544.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,4aS,4bS,6aS,7R,12aR)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830551.png)


![6-[[(4S,6aR,6bS,8aS,14bR)-8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B10830563.png)
![[(3S,6S)-6-[(2S,4S,5R)-2-[2-[4-[(2S,3R,5R)-3,4-dihydroxy-5-[(2S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830567.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830589.png)

![N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide](/img/structure/B10830602.png)

